Voxelotor - 1446321-46-5

Voxelotor

Catalog Number: EVT-286495
CAS Number: 1446321-46-5
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voxelotor (previously known as GBT440) is a benzaldehyde derivative specifically designed for the treatment of sickle cell disease (SCD). [] It is classified as a hemoglobin S (HbS) polymerization inhibitor, acting as a first-in-class oral therapy for this condition. [, ] Its primary role in scientific research focuses on understanding its mechanism of action, evaluating its efficacy in improving hematological parameters and exploring its potential as a disease-modifying agent for SCD. [, ]

Future Directions
  • Long-Term Safety and Efficacy: Further research is needed to assess the long-term safety and efficacy of voxelotor, especially in pediatric populations. [, ] Ongoing open-label extension studies are providing valuable data on the durability of voxelotor's effects and its impact on long-term clinical outcomes. []

  • Combination Therapies: Exploring the use of voxelotor in combination with other SCD therapies, such as gene therapy or novel anti-sickling agents, is a promising area of research. [, ] These combination approaches may offer enhanced efficacy and improve clinical outcomes for individuals with SCD.

  • Impact on End-Organ Damage: Investigating the potential for voxelotor to prevent or reverse SCD-related end-organ damage is critical. [, ] Studies are ongoing to assess the effect of voxelotor on organ function and identify biomarkers that predict treatment response. []

  • Optimizing Dosing and Monitoring: Research is focusing on optimizing voxelotor dosing strategies based on individual patient characteristics and developing reliable methods for monitoring drug exposure and response. [, , ] This includes using novel techniques such as capillary zone electrophoresis and high-performance liquid chromatography to estimate voxelotor concentrations. [, ]

  • Understanding Fetal Hemoglobin (HbF) Modulation: Further research is needed to elucidate the mechanism by which voxelotor affects HbF levels in SCD patients. [] Understanding this interaction is crucial for optimizing treatment strategies and minimizing the potential for rebound effects upon discontinuation of voxelotor. []

Overview

Voxelotor is a novel therapeutic compound developed for the treatment of sickle cell disease, primarily by modulating the affinity of hemoglobin for oxygen. This mechanism helps to inhibit the polymerization of sickle hemoglobin, which is a critical event in the pathophysiology of sickle cell disease. Voxelotor, also known as GBT440, represents a first-in-class oral therapy aimed at addressing the severe morbidity and mortality associated with this genetic disorder. It has been shown to improve hemoglobin levels and reduce complications related to sickle cell disease.

Source and Classification

Voxelotor is classified as an allosteric modulator of hemoglobin. It acts specifically on the sickle form of hemoglobin (hemoglobin S), enhancing its oxygen affinity and thereby preventing the sickling process that leads to vaso-occlusive crises. The compound was discovered by Global Blood Therapeutics and has undergone various clinical trials, demonstrating its efficacy and safety in patients with sickle cell disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of Voxelotor involves several key steps, primarily focusing on constructing the pyrazole ring, which is essential for its activity. The synthetic route can be summarized as follows:

  1. Initial Reaction: The process begins with a compound that undergoes a reaction with another specified compound to form an intermediate.
  2. Suzuki Coupling Reaction: A significant step in the synthesis is the introduction of the pyrazole ring via a Suzuki coupling reaction with a boron compound. This method allows for a more efficient synthesis compared to previous methods that required multiple purification steps.
  3. Final Alkylation: The final step involves alkylation of a chloride derivative with 2,6-dihydroxy-benzaldehyde to yield Voxelotor.

This approach not only simplifies the synthesis but also enhances the yield and purity of Voxelotor without extensive chromatographic separations .

Molecular Structure Analysis

Structure and Data

Voxelotor's molecular structure features a complex arrangement that includes a pyrazole ring. The chemical formula is C19_{19}H20_{20}N4_{4}O3_{3}, indicating that it contains 19 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The structural characteristics contribute to its ability to bind effectively to hemoglobin and modulate its function.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Voxelotor involves various chemical reactions:

  1. Formation of Intermediates: The initial reaction produces intermediates that are crucial for subsequent steps.
  2. Suzuki Coupling: This reaction facilitates the formation of carbon-carbon bonds, essential for constructing the pyrazole moiety.
  3. Alkylation Reaction: The alkylation step utilizes a chloride derivative to introduce necessary functional groups into the final product.

These reactions are designed to maximize efficiency while minimizing by-products, resulting in high yields of pure Voxelotor .

Mechanism of Action

Process and Data

Voxelotor works by binding to hemoglobin S, increasing its affinity for oxygen. This action prevents the polymerization of deoxygenated hemoglobin S, which leads to red blood cell sickling. By stabilizing the oxygenated form of hemoglobin S, Voxelotor reduces the incidence of vaso-occlusive events associated with sickle cell disease. Computational studies have shown that Voxelotor modifies hemoglobin's structure in such a way that it mimics fetal hemoglobin's properties, thus delaying sickling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Voxelotor exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Molecular Weight: The molecular weight is approximately 348.39 g/mol.

These properties are essential for its formulation as an oral medication, ensuring appropriate bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Voxelotor is primarily used in clinical settings for treating sickle cell disease. Its ability to enhance oxygen delivery and reduce red blood cell sickling makes it a valuable therapeutic option for patients suffering from this condition. Clinical trials have demonstrated significant improvements in hemoglobin levels and reductions in pain crises among patients treated with Voxelotor.

Furthermore, ongoing research continues to explore additional applications of Voxelotor in other hematological disorders where hemoglobin polymerization may play a role .

Properties

CAS Number

1446321-46-5

Product Name

Voxelotor

IUPAC Name

2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3

InChI Key

FWCVZAQENIZVMY-UHFFFAOYSA-N

SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O

Solubility

insoluble in water

Synonyms

Voxelotor, GBT-440, GBT 440, GBT440, GTx-011, GTx011, GTx 011; Oxbryta.

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.